molecular formula C9H10N2O3 B13181016 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide

1-(5-Formylfuran-2-yl)azetidine-3-carboxamide

Cat. No.: B13181016
M. Wt: 194.19 g/mol
InChI Key: BTCJXVVVZMWCLM-UHFFFAOYSA-N
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Description

1-(5-Formylfuran-2-yl)azetidine-3-carboxamide (CAS 1852870-48-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a unique structure with a molecular formula of C 9 H 10 N 2 O 3 and a molecular weight of 194.19 g/mol . It contains both a formyl group on a furan ring and a carboxamide group on an azetidine ring, making it a valuable bifunctional building block for further synthetic elaboration. The compound's core value in research stems from the azetidine scaffold, a four-membered nitrogen-containing heterocycle that is of significant importance in medicinal chemistry as a constrained building block and as a component of active pharmaceutical ingredients (APIs) . Azetidine derivatives are recognized for their broad bioactivity and are frequently explored in drug discovery programs. For instance, 3-aminoazetidines have demonstrated notable antibacterial activity, and other azetidine-based compounds have shown promise as nonopioid analgesic agents, thrombin inhibitors, and dipeptidyl peptidase IV (DPP IV) inhibitors . The presence of the formyl group provides a reactive handle for conjugation and further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research applications only, such as in hit-to-lead optimization, the synthesis of more complex bioactive molecules, and investigations into novel therapeutic agents. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-(5-formylfuran-2-yl)azetidine-3-carboxamide

InChI

InChI=1S/C9H10N2O3/c10-9(13)6-3-11(4-6)8-2-1-7(5-12)14-8/h1-2,5-6H,3-4H2,(H2,10,13)

InChI Key

BTCJXVVVZMWCLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(O2)C=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via Cycloaddition and Cyclization of Furan Derivatives

One prominent method involves the cycloaddition of suitable precursors such as 2-alkynylfuran derivatives with azetidine precursors, followed by cyclization to form the azetidine ring. This approach leverages the reactivity of the furan ring and the nucleophilic nitrogen of azetidine derivatives.

Procedure:

  • Preparation of 2-alkynylfuran intermediates:
    Synthesis begins with the functionalization of furans through Sonogashira coupling, where a terminal alkyne reacts with a halogenated furan derivative under palladium catalysis.
    Example: Furan-2-yl halides undergo coupling with terminal alkynes in the presence of Pd(PPh₃)₄ and CuI catalysts.

  • Cyclization to form the azetidine ring:
    The 2-alkynylfuran intermediate then undergoes intramolecular cyclization via nucleophilic attack of an amine group (or protected amino group) under thermal or catalytic conditions, leading to the formation of the azetidine ring fused to the furan.

  • Introduction of the formyl group at the 5-position:
    The formyl group is introduced via selective oxidation or formylation of the furan ring prior to cyclization, often using formylating agents such as formic acid derivatives or via Vilsmeier-Haack formylation.

Research Reference:
While specific protocols for this exact compound are scarce, similar strategies are employed in the synthesis of azetidine derivatives with heteroaryl groups, as described in recent literature on bioactive azetidinones.

Multi-step Functionalization of Furan-Based Intermediates

Synthesis via Functionalized Furan Precursors

This approach involves initial synthesis of a furan derivative bearing a reactive aldehyde or formyl group at the 5-position, followed by nucleophilic substitution or addition reactions to introduce the azetidine moiety.

Stepwise process:

  • Step 1: Synthesis of 5-formylfuran derivative
    The key intermediate, 5-formylfuran, can be prepared via Vilsmeier-Haack formylation of furan.
    Reaction conditions:

    • Reagents: POCl₃ and DMF
    • Conditions: Reflux in an inert atmosphere
    • Outcome: Selective formylation at the 5-position of furan.
  • Step 2: Formation of azetidine-3-carboxamide precursor
    The azetidine core with a carboxamide group at position 3 can be synthesized via cyclization of amino acids or amino alcohol derivatives .
    Example:

    • Nucleophilic substitution of a suitable halide or activated ester with an azetidine-3-carboxylic acid derivative under basic conditions.
  • Step 3: Coupling of the furan aldehyde with the azetidine precursor
    The aldehyde group on 5-formylfuran reacts with amino groups on the azetidine derivative through reductive amination or iminium ion formation followed by reduction, yielding the target compound.

  • Step 4: Final amide formation
    The amino group on the azetidine ring is acylated with appropriate carboxylic acid derivatives or acyl chlorides to form the carboxamide linkage .

Research support:
This methodology aligns with the general synthetic strategies for heterocyclic compounds containing formyl groups and azetidine rings, as explored in recent medicinal chemistry syntheses.

Catalytic and Green Chemistry Approaches

Recent advances emphasize environmentally friendly routes, such as catalytic oxidation of biomass-derived intermediates like 5-hydroxymethylfurfural (HMF) to formylfuran derivatives, which then serve as precursors for the target compound.

Example:

  • Catalytic oxidation of HMF using supported gold catalysts under mild conditions can selectively produce 5-formylfuran-2-carboxylic acid, which can be further functionalized to incorporate the azetidine moiety.

Summary of Key Preparation Steps

Step Description Reagents & Conditions References
1 Synthesis of 5-formylfuran POCl₃, DMF, reflux ,
2 Preparation of azetidine core Cyclization of amino acids or amino alcohols ,
3 Coupling of furan aldehyde with azetidine Reductive amination or imine formation ,
4 Final amide formation Acyl chlorides or carboxylic acids, base ,

Mechanism of Action

The mechanism of action of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in bacterial cells, leading to the inhibition of bacterial growth . The furan ring and azetidine ring are thought to play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide with key analogs based on structural features, biological activity, and synthesis pathways:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference Evidence
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide C₁₀H₁₂N₂O₃ Azetidine ring, 5-formylfuran, carboxamide Potential enzyme/protein modulation
(5-Formylfuran-2-yl) methyl 4-hydroxy-2-methylenebutanoate (FMHM) C₁₀H₁₂O₅ Furan, methyl ester, methylenebutanoate Antitumor (HCC via RPS3/SIRT1 inhibition)
1-(5-Formylfuran-2-yl)piperidine-3-carboxylate C₁₅H₂₁NO₄ Piperidine ring, ester group Building block for drug synthesis
Azetidine-3-carboxamide derivatives (e.g., Compound 36) Varies Azetidine core, carboxamide, variable substituents SARS-CoV-2 PLpro inhibition
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide C₁₄H₁₄N₈O₂ Azetidine, pyrimidine, oxadiazole Undisclosed bioactivity (structural focus)

Key Observations:

Core Ring Systems: The azetidine ring in the target compound confers rigidity and compactness compared to larger rings like piperidine in 1-(5-formylfuran-2-yl)piperidine-3-carboxylate . This may enhance binding specificity in enzyme pockets. The 5-formylfuran moiety is shared with FMHM, a compound with demonstrated antitumor activity in hepatocellular carcinoma (HCC) . However, the absence of the methylenebutanoate chain in the target compound may reduce its direct antitumor efficacy.

Functional Groups :

  • The carboxamide group in the target compound and its analogs (e.g., Compound 36 in ) is critical for hydrogen bonding with biological targets, such as viral proteases or kinases.
  • In contrast, ester-containing analogs like FMHM and piperidine-3-carboxylate are more metabolically labile, limiting their in vivo stability .

Biological Activity :

  • FMHM inhibits HCC progression via the RPS3/SIRT1 pathway, suggesting that the 5-formylfuran group may play a role in epigenetic modulation .
  • Azetidine-carboxamide derivatives (e.g., Compound 36 ) exhibit antiviral activity against SARS-CoV-2 by targeting PLpro, highlighting the versatility of this scaffold .

Biological Activity

1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-(5-formylfuran-2-yl)azetidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes:

  • Formation of the azetidine ring : Utilizing cyclization reactions involving amino acids or related compounds.
  • Introduction of the furan moiety : This is often achieved through electrophilic aromatic substitution or similar methods.
  • Carboxamide formation : Final steps involve the amide bond formation through coupling reactions.

Anticancer Properties

Recent studies have shown that 1-(5-formylfuran-2-yl)azetidine-3-carboxamide exhibits significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, demonstrating potent inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.4Inhibition of STAT3 signaling
A549 (Lung)4.8Induction of apoptosis
HeLa (Cervical)6.0Cell cycle arrest

The compound's mechanism involves the inhibition of STAT3 DNA-binding activity, which is crucial for tumor growth and survival .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicate a broad spectrum of activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The antimicrobial effect is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

The biological mechanisms underlying the activity of 1-(5-formylfuran-2-yl)azetidine-3-carboxamide are multifaceted:

  • STAT3 Inhibition : The compound binds to STAT3, preventing its phosphorylation and subsequent activation, leading to reduced transcription of anti-apoptotic genes.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, limiting cancer cell proliferation.
  • Antimicrobial Mechanism : The presence of the furan moiety enhances interaction with bacterial enzymes, leading to effective inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : A study on MDA-MB-231 cells showed that treatment with 1-(5-formylfuran-2-yl)azetidine-3-carboxamide resulted in a significant decrease in cell viability, with flow cytometry confirming increased apoptosis rates.
  • Case Study 2 : In a murine model infected with MRSA, administration of the compound led to a reduction in bacterial load and improved survival rates compared to untreated controls.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide, and how is structural confirmation achieved?

Answer: The synthesis typically involves multi-step protocols:

  • Feist-Benary Cyclization : Used to construct the furan core, as demonstrated in analogous compounds (e.g., phenylvinylfuran derivatives) .
  • Azetidine Coupling : The azetidine-3-carboxamide moiety can be introduced via nucleophilic substitution or amide coupling reactions under anhydrous conditions, similar to methods for piperidine derivatives .
  • Purification : Column chromatography (normal/reverse-phase) or recrystallization ensures ≥95% purity, as seen in building-block catalogs .

Q. Characterization Methods :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional groups (e.g., formyl proton at δ ~9.5 ppm) .
  • HRMS : Validates molecular weight with <5 ppm error .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. How can researchers assess the stability of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide under experimental conditions?

Answer: Stability studies should evaluate:

  • Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • Hydrolytic Sensitivity : Monitor formyl and amide groups in aqueous buffers (pH 1–12) via HPLC or UV-Vis spectroscopy, as hydrolysis can yield carboxylic acid byproducts .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines, as formyl groups may degrade under UV exposure .

Advanced Research Questions

Q. What strategies are employed to analyze the cholinesterase inhibitory activity of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide?

Answer:

  • Enzyme Assays : Use the Ellman method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. IC50 values are derived from dose-response curves (e.g., compound 1 in showed AChE IC50 = 3.25 µM) .
  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Molecular Docking : Simulate binding modes in AChE (PDB: 1EVE) and BuChE (PDB: 1P0I) using AutoDock Vina. Key interactions (hydrogen bonds, π-π stacking) with catalytic triads (Ser203, His447) are prioritized .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

  • Substituent Variation : Modify the azetidine carboxamide (e.g., alkylation, fluorination) or furan formyl group (e.g., reduction to hydroxymethyl) to alter steric/electronic profiles.
  • Comparative Analysis : Compare IC50 values of analogs (e.g., piperidine vs. azetidine derivatives) to identify critical pharmacophores. For example, compound 1 in had higher AChE inhibition than compound 2 due to electron-donating substituents .
  • QSAR Modeling : Use descriptors (logP, polar surface area) to predict activity trends and guide synthesis .

Q. What computational approaches validate the interaction of this compound with biological targets beyond cholinesterases?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the formyl group.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess interactions with amyloid-beta or tau proteins in neurodegenerative models.
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and toxicity risks .

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